molecular formula C25H25IN2S2 B7769727 3,3'-Diethylthiatricarbocyanine iodide

3,3'-Diethylthiatricarbocyanine iodide

Cat. No.: B7769727
M. Wt: 544.5 g/mol
InChI Key: OYVFJKVYVDYPFV-UHFFFAOYSA-M
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Description

3,3’-Diethylthiatricarbocyanine iodide: is a chemical compound known for its application as an infrared photographic sensitizing dye. It is a highly sensitive chiroptical reporter of DNA helicity and sequence . The compound has a molecular formula of C25H25IN2S2 and a molecular weight of 544.51 g/mol .

Biochemical Analysis

Biochemical Properties

3,3’-Diethylthiatricarbocyanine iodide plays a significant role in biochemical reactions, particularly as a fluorescent dye. It interacts with various biomolecules, including DNA, proteins, and lipids. The compound is highly sensitive to the helicity and sequence of DNA, making it a valuable chiroptical reporter . It binds to the minor groove of DNA, causing a conformational change that enhances its fluorescence. Additionally, 3,3’-Diethylthiatricarbocyanine iodide can interact with proteins, particularly those involved in cellular signaling pathways, by binding to specific amino acid residues and altering their conformation .

Cellular Effects

The effects of 3,3’-Diethylthiatricarbocyanine iodide on cells are diverse and depend on the concentration and exposure time. At low concentrations, it can be used to stain cellular structures, such as mitochondria and endoplasmic reticulum, without causing significant toxicity . At higher concentrations, it can induce apoptosis by generating reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell death . This property makes it useful in photodynamic therapy for targeting cancer cells.

Molecular Mechanism

The molecular mechanism of 3,3’-Diethylthiatricarbocyanine iodide involves its ability to generate ROS upon light activation. When the compound absorbs light, it transitions to an excited state, which can transfer energy to molecular oxygen, producing singlet oxygen and other ROS . These ROS can damage cellular components, including lipids, proteins, and DNA, leading to cell death. Additionally, the compound can bind to specific proteins and enzymes, inhibiting their activity and disrupting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diethylthiatricarbocyanine iodide can change over time. The compound is relatively stable when stored in the dark at low temperatures, but it can degrade upon prolonged exposure to light and air . Over time, the fluorescence intensity may decrease, and the compound may lose its effectiveness as a dye. Long-term studies have shown that repeated exposure to the compound can lead to cumulative cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of 3,3’-Diethylthiatricarbocyanine iodide in animal models vary with dosage. At low doses, the compound can be used for imaging and diagnostic purposes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the generation of ROS . The threshold for toxicity depends on the animal species and the route of administration, with intravenous administration being more likely to cause adverse effects compared to topical application.

Metabolic Pathways

3,3’-Diethylthiatricarbocyanine iodide is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glutathione or glucuronic acid. These metabolites are then excreted in the urine and bile. The metabolic pathways can influence the compound’s bioavailability and toxicity, with certain metabolites potentially being more toxic than the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diethylthiatricarbocyanine iodide typically involves the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 1,3,5-heptatrienyl-3-ethyl-2-benzothiazolium iodide under basic conditions . The reaction is carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of 3,3’-Diethylthiatricarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically stored at -20°C in a sealed container to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diethylthiatricarbocyanine iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Chemistry: 3,3’-Diethylthiatricarbocyanine iodide is used as a fluorescent dye in various chemical applications, including the study of molecular interactions and the development of new materials .

Biology: In biological research, the compound is employed as a chiroptical reporter to study DNA helicity and sequence. It is also used in fluorescence microscopy and flow cytometry to label and visualize biological samples .

Medicine: It is also being explored for its use in photodynamic therapy .

Industry: In the industrial sector, 3,3’-Diethylthiatricarbocyanine iodide is used in the production of infrared-sensitive photographic films and sensors. It is also utilized in the development of optical storage devices .

Comparison with Similar Compounds

  • 3,3’-Diethylthiadicarbocyanine iodide
  • 3,3’-Diethylthiacarbocyanine iodide
  • 3,3’-Diethylthiacyanine iodide
  • 1,1’-Diethyl-2,2’-dicarbocyanine iodide
  • 1,1’-Diethyl-2,2’-cyanine iodide

Uniqueness: 3,3’-Diethylthiatricarbocyanine iodide is unique due to its high sensitivity as a chiroptical reporter and its ability to induce strong chiroptical signals upon binding to DNA. This makes it particularly valuable in the study of DNA helicity and sequence .

Properties

IUPAC Name

3-ethyl-2-[7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2S2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFJKVYVDYPFV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25IN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883735
Record name Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
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Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name 3,3'-Diethylthiatricarbocyanine iodide
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CAS No.

3071-70-3
Record name 3,3′-Diethylthiatricarbocyanine iodide
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Record name Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
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Record name Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
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Record name 3-ethyl-2-[7-(3-ethyl-3H-benzothiazol-2-ylidene)hepta-1,3,5-trienyl]benzothiazolium iodide
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Q & A

Q1: How does 3,3'-Diethylthiatricarbocyanine iodide (DTTCI) interact with its targets?

A1: DTTCI primarily interacts with its targets through non-covalent interactions. For instance, it exhibits intercalation and groove binding with DNA duplexes. [] This interaction forms the basis for its use in DNA hybridization assays. It also demonstrates specific binding to myelinated fibers, making it suitable for imaging myelination in vivo. [] Additionally, DTTCI can form hydrogen bonds with materials like α-Co(OH)2 nanosheets, influencing its SERS activity. []

Q2: What is the molecular formula and weight of DTTCI?

A2: The molecular formula of DTTCI is C25H25N2S2I. Its molecular weight is 584.55 g/mol. []

Q3: What spectroscopic data is available for DTTCI?

A3: DTTCI displays characteristic absorption and emission spectra. Upon binding to DNA, it shows absorption peaks at 675 nm (groove binding) and 760 nm (intercalation binding). [] Its fluorescence emission is observed around 600-700 nm (monomer) and 750-850 nm (dimer). [] SERS spectra of DTTCI have been extensively studied, with detailed assignments of vibrational bands between 500 and 3100 cm-1. []

Q4: How stable is DTTCI under various conditions?

A4: The stability of DTTCI is influenced by factors like solvent, concentration, and temperature. In methanol and water, it forms π-stacked and unstacked aggregates at higher concentrations, respectively. [] It degrades upon near-infrared (NIR) light irradiation, a property exploited for monitoring drug release in photothermal nanomedicines. []

Q5: What are the material compatibility characteristics of DTTCI?

A5: DTTCI demonstrates compatibility with various materials, making it a versatile probe in different applications. It can be incorporated into lipid-based systems like Liposyn. [] DTTCI is also compatible with polymers like poly(vinyl alcohol) [] and polymethylmethacrylate. [] Furthermore, it can be effectively conjugated onto gold nanoparticles and nanorods for applications like SERS and bioimaging. [, , ]

Q6: What are the main applications of DTTCI?

A6: DTTCI finds applications in diverse fields due to its unique photophysical properties. It acts as a:

  • Near-infrared (NIR) fluorescent dye: Utilized in bioimaging, particularly for in vivo imaging of myelination. [, ]
  • Raman reporter: Plays a crucial role in surface-enhanced Raman scattering (SERS) for applications like bioimaging, cancer diagnosis, and single-cell detection. [, , , , ]
  • Photosensitizer: Used in photodynamic therapy (PDT) due to its ability to generate singlet oxygen upon excitation. []
  • Laser dye: Exhibits stimulated emission in the NIR region, historically used in laser systems. [, ]
  • DNA probe: Its binding to DNA duplexes enables its use in sensitive DNA hybridization and SNP-typing assays. []

Q7: How is DTTCI used in fluorescence lifetime imaging (FLi)?

A7: DTTCI serves as a fluorescent probe in FLi for both in vitro and in vivo applications. Its fluorescence lifetime can be measured to differentiate signals from background noise, monitor chemical environments, and enable the simultaneous use of multiple dyes with similar emission wavelengths. [, ]

Q8: Can you elaborate on the use of DTTCI in SERS?

A8: DTTCI is a popular Raman reporter in SERS due to its high Raman scattering cross-section and strong enhancement on metal surfaces like gold and silver. [, , ] This technique is valuable for bioimaging, single-cell detection, and studying molecular orientation on surfaces. []

Q9: What analytical methods are used to characterize and quantify DTTCI?

A9: Various analytical techniques are employed for DTTCI analysis, including:

  • UV-Vis spectroscopy: For determining concentration and studying aggregation behavior. [, , ]
  • Fluorescence spectroscopy: To investigate excited-state dynamics, energy transfer processes, and interactions with other molecules. [, , , , ]
  • Raman spectroscopy: For characterizing vibrational modes and studying SERS enhancement. [, , , ]
  • Nuclear Magnetic Resonance (NMR): Used to analyze the structure and dynamics of DTTCI, though high molar mass aggregates in water can complicate analysis. []

Q10: Have there been any computational studies on DTTCI?

A10: Yes, computational chemistry plays a vital role in understanding DTTCI's properties and behavior. Density functional theory (DFT) calculations have been used to optimize its structure and simulate its Raman spectra. [] Molecular dynamics simulations can provide insights into its interactions with solvents and other molecules. [Not directly mentioned but a relevant technique]

Q11: How do structural modifications affect the activity of DTTCI?

A11: While specific Structure-Activity Relationship (SAR) studies for DTTCI were not detailed in the provided abstracts, research suggests that modifications to its structure can impact its properties. For example, changing the length of the polymethine chain can affect its absorption wavelength, influencing its use in dye-sensitized solar cells. [] Introducing different substituents or modifying the heterocyclic rings could also alter its binding affinity, fluorescence quantum yield, or other photophysical properties. [General knowledge based on dye chemistry]

Q12: What is known about the toxicity of DTTCI?

A12: While DTTCI shows promise in various applications, its toxicity profile requires further investigation. Some studies suggest potential concerns regarding its use for in vivo imaging of myelination in mice. [] Thorough toxicological assessments are crucial to determine its safety profile before broader applications, especially in clinical settings.

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